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Uridine triphosphate-15N2 (dilithium)

Cat. No.: B12369675
M. Wt: 498.0 g/mol
InChI Key: OUFREPIBZXXUHS-BXRRZPCLSA-L
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Description

Fundamental Role of Uridine (B1682114) Triphosphate (UTP) in Biological Processes

Uridine triphosphate (UTP) is a pyrimidine (B1678525) nucleotide that is indispensable for numerous fundamental cellular activities. laboratorynotes.comfiveable.me Comprised of a uracil (B121893) base, a ribose sugar, and three phosphate (B84403) groups, UTP is a key player in cellular metabolism and signaling. laboratorynotes.combiologyonline.comwikipedia.org

One of the most critical functions of UTP is its role as a building block for the synthesis of ribonucleic acid (RNA) during transcription. laboratorynotes.combiologyonline.combaseclick.eu RNA polymerase enzymes utilize UTP, along with ATP, CTP, and GTP, to construct RNA molecules based on a DNA template. baseclick.eu This process is fundamental to gene expression and the production of various types of RNA that carry out essential cellular functions. laboratorynotes.combaseclick.eu

Beyond its role in RNA synthesis, UTP is a crucial molecule in carbohydrate metabolism. laboratorynotes.comfiveable.me It is used to activate glucose in a reaction that forms UDP-glucose, a key precursor for the synthesis of glycogen, the primary form of glucose storage in animals. biologyonline.comwikipedia.org UTP is also involved in the metabolism of other sugars, such as galactose, and is essential for the formation of UDP-sugars required for glycosylation, the process of adding sugar chains to proteins and lipids. laboratorynotes.comwikipedia.org

Furthermore, UTP acts as an energy source for specific metabolic reactions, similar to adenosine (B11128) triphosphate (ATP), although its role is more specialized. biologyonline.comwikipedia.org It also functions as an extracellular signaling molecule by binding to P2Y receptors on the cell surface, thereby mediating a variety of cellular responses. laboratorynotes.comwikipedia.org

Rationale for 15N2 Isotopic Labeling of Uridine Triphosphate and its Dilithium Salt Form

The specific labeling of Uridine triphosphate with two Nitrogen-15 (¹⁵N) isotopes, creating Uridine triphosphate-15N2, offers distinct advantages for modern analytical techniques. medchemexpress.com Nitrogen is a key component of the uracil base in UTP. By replacing the naturally abundant ¹⁴N with the heavier ¹⁵N isotope, researchers can create a "heavy" version of UTP that is easily distinguishable by mass spectrometry. nih.govsilantes.com This allows for precise tracking of the uridine moiety in metabolic studies. silantes.com The incorporation of two ¹⁵N atoms further increases the mass shift, enhancing the sensitivity and resolution of detection in mass spectrometry-based experiments. nih.gov

In the context of NMR spectroscopy, ¹⁵N labeling is particularly valuable. nih.gov While the natural abundance of ¹⁵N is low, its incorporation into nucleotides helps to overcome spectral overlap and line broadening, especially in the study of larger RNA molecules. nih.gov The large spectral dispersion of ¹⁵N allows for better separation of signals, simplifying the analysis of complex spectra and enabling the detailed investigation of RNA structure, folding, and interactions with other molecules. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13Li2N2O15P3 B12369675 Uridine triphosphate-15N2 (dilithium)

Properties

Molecular Formula

C9H13Li2N2O15P3

Molecular Weight

498.0 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;;

InChI Key

OUFREPIBZXXUHS-BXRRZPCLSA-L

Isomeric SMILES

[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Origin of Product

United States

Synthetic Methodologies for Uridine Triphosphate 15n2 Dilithium

Chemo-Enzymatic Synthesis Routes for ¹⁵N₂-Labeled UTP

Chemo-enzymatic synthesis provides a flexible and efficient approach to producing Uridine-5'-triphosphate (UTP) with specific isotopic labels. nih.govnih.gov This strategy combines the precision of chemical synthesis for creating isotopically labeled precursors with the high specificity and efficiency of enzymatic reactions for the subsequent assembly into the final nucleotide. nih.gov

A common chemo-enzymatic route starts with the chemical synthesis of a ¹⁵N-labeled uracil (B121893) base. nih.gov For instance, 6-¹³C-1,3-¹⁵N₂-uracil can be chemically synthesized from precursors like potassium cyanide and 2-bromoacetic acid to form a cyano acetylurea (B1202565) intermediate, which is then cyclized. nih.gov This labeled uracil is then coupled with a ribose source, typically 5-phosphoribosyl-1-pyrophosphate (PRPP), and enzymatically converted to Uridine (B1682114) Monophosphate (UMP) by uracil phosphoribosyltransferase. nih.gov The UMP is subsequently phosphorylated in two steps to yield Uridine Diphosphate (UDP) and finally UTP, using kinases. nih.govyoutube.com

Table 1: Key Components in a Chemo-Enzymatic Synthesis of Labeled UTP

Component Role Source/Method
¹⁵N₂-Uracil Labeled Nucleobase Precursor Chemical Synthesis nih.gov
[¹³C₆]Glucose Labeled Ribose Precursor Commercially Available nih.gov
Uracil Phosphoribosyltransferase Enzyme Catalyzes the formation of UMP from uracil and PRPP nih.gov
Kinases Enzymes Phosphorylate UMP to UDP and UTP youtube.com

| ATP Regeneration System | Cofactor Recycling | Maintains the necessary ATP for phosphorylation reactions nih.gov |

Enzymatic de novo Pyrimidine (B1678525) Nucleotide Biosynthesis for Isotopic Enrichment

An alternative to chemo-enzymatic synthesis is the complete in vitro reconstruction of the de novo pyrimidine biosynthesis pathway. nih.govnih.gov This "bottom-up" approach builds the pyrimidine ring itself from simple, isotopically labeled metabolic precursors, offering extensive flexibility in labeling patterns. nih.gov

The process involves combining a suite of recombinantly expressed enzymes that recapitulate the natural biosynthetic pathway in a single reaction vessel. nih.gov For UTP synthesis, the pathway starts with simple molecules like bicarbonate (HCO₃⁻), ammonium (B1175870) (NH₄⁺), aspartate, and a labeled glucose source. nih.gov The atoms for the resulting pyrimidine ring are sourced from these precursors: N1, C4, C5, and C6 from aspartate, N3 from glutamine's amide nitrogen (or NH₄⁺), and C2 from bicarbonate. nih.gov

A total of 18 enzymes can be required to implement the full de novo synthesis of UTP and CTP, including enzymes from the pentose (B10789219) phosphate (B84403) pathway and those for cofactor regeneration. nih.gov Despite the complexity and number of enzymatic steps, this method can efficiently produce UTP. nih.gov It is a powerful tool for creating complex labeling patterns that might be inaccessible through purely chemical or simpler chemo-enzymatic methods. nih.gov

Table 2: Selected Precursors and Enzymes for de novo UTP Biosynthesis

Component Function Reference
¹⁵NH₄⁺ (Ammonium) Nitrogen Source for Pyrimidine Ring nih.gov
¹³C-Glucose Carbon Source for Ribose and Pyrimidine Ring nih.gov
Aspartate Source of N1, C4, C5, C6 atoms youtube.com
Carbamoyl (B1232498) Phosphate Synthetase 2 Catalyzes the first committed step youtube.com
Aspartate Transcarbamoylase Adds aspartate to carbamoyl phosphate youtube.com
Orotate Phosphoribosyltransferase Forms orotidine-5'-monophosphate (OMP) youtube.com
OMP Decarboxylase Converts OMP to UMP youtube.com

| Kinases | Convert UMP to UDP and UTP | youtube.com |

Considerations for Achieving Specific Labeling Patterns and High Isotopic Purity

Achieving the desired specific labeling pattern and ensuring high isotopic purity are critical for the successful application of ¹⁵N₂-UTP in sensitive analytical techniques like NMR. nih.govsilantes.com Several factors must be carefully managed during synthesis and purification.

Specificity of Labeling: The choice of synthetic route directly influences the achievable labeling patterns.

Chemo-enzymatic methods offer precise control over nucleobase labeling by using a pre-synthesized, specifically labeled uracil. nih.goviaea.org This is advantageous when only the base needs to be labeled.

De novo synthesis provides access to more complex patterns by allowing for the incorporation of isotopes from various simple precursors into both the base and the ribose moieties. nih.gov

Isotopic Purity and Scrambling: High isotopic enrichment (typically >98%) is essential. silantes.com A potential complication, particularly in cell-based expression systems or complex enzymatic reactions, is "isotope scrambling." ukisotope.com This occurs when metabolic conversion of one labeled precursor leads to the unintended incorporation of the isotope into other molecules, diluting the label at the target site. ukisotope.com Using highly purified recombinant enzymes in controlled in vitro systems, as described in the chemo-enzymatic and de novo methods, significantly minimizes this issue compared to in vivo labeling approaches. nih.gov

Purification: After synthesis, rigorous purification is necessary to remove unlabeled or partially labeled species, enzymes, and other reaction components. Affinity chromatography and high-performance liquid chromatography (HPLC) are commonly employed to ensure the final product has a high chemical and isotopic purity. nih.govsilantes.com

Table 3: Factors for Ensuring Labeling Specificity and Purity

Consideration Importance Strategy Reference
Synthetic Route Selection Determines achievable labeling patterns. Choose chemo-enzymatic for base-specific labels; de novo for complex patterns. nih.govnih.gov
Precursor Purity Starting material enrichment dictates final product purity. Use commercially available, high-purity labeled precursors. nih.govsilantes.com
Isotope Scrambling Can dilute the specific label and complicate analysis. Utilize in vitro enzymatic systems with purified components to prevent metabolic cross-talk. ukisotope.com

| Purification Method | Removes contaminants and ensures high final purity. | Employ methods like affinity chromatography and HPLC. | nih.govsilantes.com |

Table of Mentioned Compounds

Compound Name Abbreviation
Uridine triphosphate UTP
Uridine triphosphate-15N2 (dilithium) ¹⁵N₂-UTP
Uridine Diphosphate UDP
Uridine Monophosphate UMP
5-phosphoribosyl-1-pyrophosphate PRPP
Adenosine (B11128) triphosphate ATP
Cytidine (B196190) triphosphate CTP

Advanced Analytical Techniques for Characterization and Application of Uridine Triphosphate 15n2 Dilithium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamics Studies

The use of isotope-labeled nucleotides is central to modern NMR spectroscopy, enabling the study of RNA molecules that were previously intractable due to their size and complexity. nih.gov

Application of 15N-Labeled UTP in Relaxation-Optimized NMR Experiments for RNA

The study of RNA dynamics provides crucial information about its biological function. Relaxation-optimized NMR experiments, which measure the decay of nuclear spin magnetization, are a primary tool for probing molecular motions on a wide range of timescales. The incorporation of 15N-labeled nucleotides, such as UTP, is essential for these studies, particularly for larger RNA molecules. nih.govgrafiati.com

Relaxation-optimized techniques like Transverse-Relaxation Optimized Spectroscopy (TROSY) are designed to mitigate the rapid signal decay associated with large biomolecules. nih.gov These experiments select the slowest relaxing component of a resonance, which leads to narrower linewidths and enhanced sensitivity and resolution. nih.gov The use of 15N labeling is fundamental to TROSY-based experiments, which are necessary for studying the dynamics of large molecules. utoronto.ca For instance, 15N Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be used to characterize conformational exchange processes in RNA, revealing details about transient structures and folding pathways. utoronto.ca The narrow linewidths of the 15N nuclei are advantageous when applied to large RNAs. nih.gov

Table 1: Relaxation-Optimized NMR Experiments for 15N-Labeled RNA

Experiment Type Application Benefit of 15N-Labeling
15N-TROSY Enhances resolution and sensitivity for large RNAs (>25 kDa). nih.gov Mitigates rapid relaxation by selecting the narrowest component of the NMR signal. nih.gov
15N CPMG Relaxation Dispersion Characterizes microsecond-to-millisecond timescale dynamics (e.g., conformational exchange). utoronto.ca Allows for the site-specific measurement of nitrogen relaxation rates to quantify dynamic processes. utoronto.ca

Filtered NMR Experiments for Complex Nucleic Acid Systems Using 15N2 Labeling

Isotope filtering is a powerful NMR spectral editing technique used to simplify complex spectra by selecting only those signals arising from the labeled parts of a molecule or a molecular complex. jandr.org When studying nucleic acids, incorporating nucleotides with 15N2 labels, such as in Uridine (B1682114) triphosphate, allows for the selective observation of the labeled molecule. jandr.org

This approach is particularly effective for assigning resonances in duplex DNA or RNA where one strand is uniformly isotope-labeled. jandr.org For example, an ω1-filtered NOESY experiment can be used to simplify the imino region of an RNA spectrum, containing crosspeaks involving only the 15N-bound exchangeable protons. oup.com This method significantly reduces spectral overlap, which is a common challenge in the NMR study of nucleic acids. oup.com The ability to discriminate between labeled and unlabeled molecules is also valuable for studying intermolecular interactions, such as those between proteins and nucleic acids. jandr.org

Elucidation of RNA Secondary and Tertiary Structures with 15N2-Labeled Nucleotides

Determining the three-dimensional structure of RNA is fundamental to understanding its function. nih.gov Isotopic labeling with 15N2-Uridine triphosphate is a key strategy that facilitates the determination of both secondary and tertiary RNA structures by NMR. Secondary structure refers to the pattern of Watson-Crick base pairing that forms helices and loops, while tertiary structure describes the complex three-dimensional arrangement of these elements. youtube.comelifesciences.org

The incorporation of 15N-labeled nucleotides enhances the resolution of multidimensional NMR experiments. oup.com For example, 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra provide a "fingerprint" of the RNA, where each imino proton involved in a base pair gives rise to a distinct correlation peak. nih.gov The increased signal-to-noise ratio and spectral simplification afforded by 15N labeling can facilitate the assignment of resonances, including cytidine (B196190) and purine (B94841) amino resonances, and allow for the identification of NOE crosspeaks that might be unobservable in unlabeled samples. nih.gov These NOEs provide the distance constraints necessary to calculate a high-resolution structure. Furthermore, specific labeling patterns can be used to resolve spectral overlap in crowded regions of the spectrum without resorting to constant-time experiments that can lead to signal loss. nih.gov

Mass Spectrometry (MS) for Quantitative Analysis and Metabolic Tracing

Mass spectrometry has become an indispensable tool in metabolomics for its high sensitivity and specificity. nih.gov The use of stable isotope-labeled compounds, including Uridine triphosphate-15N2, is central to quantitative analysis and metabolic flux studies.

Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC/MS) of 15N2-Labeled Metabolites

Stable isotope dilution (SID) coupled with LC-MS is the gold standard for accurate and precise quantification of small molecules in complex biological samples. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, Uridine triphosphate-15N2—to a sample as an internal standard. thermofisher.com

Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it co-elutes during liquid chromatography and experiences similar ionization effects and matrix suppression in the mass spectrometer. nih.govthermofisher.com The mass spectrometer can distinguish between the light (endogenous) and heavy (labeled) forms of the molecule based on their mass difference. nih.gov By measuring the response ratio between the endogenous analyte and the spiked-in labeled standard, one can calculate the absolute concentration of the analyte in the original sample. nih.gov This approach effectively corrects for variations in sample preparation, extraction efficiency, and instrument response, ensuring high analytical specificity and accuracy. nih.govthermofisher.com

Table 2: Principles of Stable Isotope Dilution LC-MS

Step Description Role of 15N2-Labeled UTP
Sample Spiking A known quantity of the labeled standard is added to the biological sample at the earliest stage of preparation. thermofisher.com Serves as the internal standard (IS) for Uridine triphosphate.
Chromatographic Separation The sample is run through an LC system to separate metabolites. The 15N2-UTP co-elutes with the endogenous, unlabeled UTP. thermofisher.com
Mass Spectrometric Detection The mass spectrometer detects and distinguishes between the mass of the endogenous UTP and the heavier 15N2-UTP. Provides a distinct mass signal for normalization.

| Quantification | The ratio of the signal intensities of the endogenous analyte to the internal standard is used to calculate the absolute concentration. nih.gov | Allows for accurate quantification by correcting for analytical variability. thermofisher.com |

Ultrahigh-Resolution MS1/MS2 Approaches for Metabolic Network Reconstruction with 15N2 Tracers

Understanding the flow of atoms through metabolic pathways is key to deciphering cellular function and dysfunction. Ultrahigh-resolution mass spectrometry (UHR-MS) enables the use of stable isotope tracers, like 15N2-labeled compounds, to reconstruct complex metabolic networks. nih.govnih.gov

An advanced method combining Ion Chromatography (IC) with UHR-MS1 and data-independent tandem MS (MS2) allows for the tracking of isotope labels into the substructures of metabolites. nih.govnih.gov The UHR-MS1 scan can resolve and count multiple tracer atoms in an intact metabolite, distinguishing between isotopes like 13C and 15N. nih.gov Simultaneously, the data-independent MS2 analysis fragments the ions to determine the isotopic enrichment within specific moieties of the molecule. nih.gov

By introducing a 15N2-labeled precursor like Uridine triphosphate, researchers can trace the fate of the nitrogen atoms through the intricate network of nucleotide biosynthesis and related pathways. nih.gov This allows for the rigorous reconstruction of metabolic pathways and the identification of specific enzyme activities that may be altered by disease or environmental stressors, providing details that are difficult to obtain by other means. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Uridine triphosphate-15N2 (dilithium)
Uridine triphosphate
Adenosine (B11128) triphosphate
Cytidine triphosphate
Guanosine triphosphate
[13C5,15N2]-glutamine
Cytidine
Purine
Nitrogen-15

Integrated Ion Chromatography-Mass Spectrometry (IC-MS) for Labeled Nucleotide Analysis

The integration of ion chromatography with mass spectrometry (IC-MS) presents a powerful analytical approach for the analysis of labeled nucleotides such as Uridine Triphosphate-15N2 (dilithium). This hyphenated technique is particularly advantageous for separating and quantifying highly polar and ionic compounds like nucleotides from complex biological and chemical matrices. patsnap.comrsc.org The inherent selectivity of ion-exchange chromatography for ionic species, combined with the high sensitivity and specificity of mass spectrometric detection, allows for robust and reliable analysis. patsnap.comhelixchrom.com

A primary challenge in coupling ion chromatography with mass spectrometry is the incompatibility of the high-ionic-strength mobile phases, typically used for elution in IC, with the electrospray ionization (ESI) source of the mass spectrometer. youtube.com These non-volatile salts can cause ion suppression and contaminate the MS interface. youtube.com This issue is effectively addressed through the use of suppressor technology. youtube.com An electrolytic suppressor neutralizes the eluent ions, converting the mobile phase into water before it enters the mass spectrometer, thereby significantly reducing background noise and enhancing detection sensitivity. youtube.com

In the context of ¹⁵N-labeled nucleotides, IC-MS allows for the precise differentiation and quantification of the labeled compound from its unlabeled counterpart. The mass spectrometer can selectively detect the specific mass-to-charge ratio (m/z) of Uridine Triphosphate-¹⁵N2, providing a clear distinction from the natural isotope. This is crucial for metabolic labeling studies where the incorporation of the ¹⁵N isotope into cellular components is tracked and quantified. The use of ¹⁵N-labeled compounds as internal standards in isotope dilution mass spectrometry is a well-established method for achieving accurate quantification of target analytes in complex samples. nist.gov

The selection of the stationary phase in IC is critical for achieving optimal separation of nucleotides. Strong anion-exchange (SAX) columns are commonly employed for this purpose, as they effectively separate nucleotides based on the number of phosphate (B84403) groups. For instance, Uridine Monophosphate (UMP), Uridine Diphosphate (UDP), and Uridine Triphosphate (UTP) can be resolved based on their increasing negative charge.

Below is a representative data table outlining typical IC-MS parameters for the analysis of uridine nucleotides.

Table 1: Illustrative IC-MS Parameters for Uridine Nucleotide Analysis

ParameterDescription
Chromatography System High-Performance Ion Chromatography (HPIC) system
Column Strong Anion-Exchange (SAX) Column (e.g., UniQ-50XS) patsnap.com
Mobile Phase Potassium Hydroxide (KOH) gradient
Suppressor Electrolytically regenerated suppressor youtube.com
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Monitored Transition (Example for ¹⁵N₂-UTP) Precursor Ion (m/z) → Product Ion (m/z)

Chromatographic Separation Techniques Applied to ¹⁵N₂-Labeled UTP and its Derivatives

Beyond ion-exchange chromatography, several other chromatographic techniques are instrumental in the separation and analysis of ¹⁵N₂-labeled UTP and its derivatives. The choice of method often depends on the specific analytical goal, whether it is for purification, quantification, or metabolic profiling.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a widely used technique for the analysis of nucleotides. nih.gov This method allows for the separation of highly polar compounds like UTP on a non-polar stationary phase (e.g., C18). The addition of an ion-pairing reagent, such as triethylamine (B128534) (TEA) or tributylamine, to the mobile phase forms a neutral complex with the negatively charged phosphate groups of the nucleotide. nih.gov This complex exhibits increased hydrophobicity, allowing it to be retained and separated on the reversed-phase column. The use of volatile ion-pairing agents like triethylammonium (B8662869) acetate (B1210297) (TEAA) or a combination of TEA and hexafluoroisopropanol (HFIP) is particularly beneficial when coupling the HPLC to a mass spectrometer, as they are readily removed in the gas phase. nih.gov An LC-MS/MS method using a TEA-HFIP ion-pair mobile phase has been shown to significantly enhance the MS signal intensity for nucleoside triphosphates. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is well-suited for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique facilitates the retention of polar analytes like UTP and its derivatives, while less polar compounds elute earlier. HILIC is compatible with mass spectrometry and can be a valuable tool for the comprehensive analysis of polar metabolites, including labeled nucleotides.

The purification of UTP from synthesis or fermentation broths often employs preparative ion-exchange chromatography. A patent describing the purification of uridine triphosphate highlighted the use of strong anion-exchange microspheres, achieving a purity of over 99%. patsnap.com

The following interactive table summarizes key parameters for different chromatographic techniques used in the analysis of UTP and its isotopologues.

Table 2: Chromatographic Techniques for UTP and Derivatives

TechniqueStationary PhaseMobile Phase PrincipleApplication
Ion-Exchange Chromatography (IC) Strong Anion-Exchange (SAX) patsnap.comSeparation based on the number of phosphate groups using an ionic strength gradient (e.g., KOH). patsnap.comPurification and quantification of UMP, UDP, and UTP.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Non-polar (e.g., C18) nih.govnih.govAn ion-pairing reagent (e.g., TEA-HFIP) neutralizes the charge on the nucleotides for retention on the non-polar column. nih.govQuantitative analysis of UTP and its derivatives in complex mixtures by LC-MS. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., amide, silica)Partitioning of polar analytes between a water-enriched layer on the stationary phase and a high organic content mobile phase.Metabolomic studies involving the analysis of polar compounds like labeled nucleotides.

Applications of Uridine Triphosphate 15n2 Dilithium in Metabolic Research

Stable Isotope Resolved Metabolomics (SIRM) Utilizing ¹⁵N₂-Labeled Tracers

Stable Isotope Resolved Metabolomics (SIRM) is an advanced analytical technique used to trace the flow of atoms through metabolic networks. nih.govnih.gov The methodology involves introducing a substrate enriched with a stable isotope, such as ¹³C or ¹⁵N, into a biological system and then using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the isotope's incorporation into downstream metabolites. nih.govmedchemexpress.com

The use of Uridine (B1682114) triphosphate-¹⁵N₂ (dilithium) as a tracer in SIRM studies provides specific insights into nitrogen metabolism that complements data from more common ¹³C-labeled tracers like glucose or glutamine. nih.gov When cells or tissues are supplied with ¹⁵N₂-UTP, the labeled nitrogen atoms of the pyrimidine (B1678525) ring can be tracked as the molecule is utilized in various anabolic and catabolic pathways.

The primary analytical advantage of SIRM is its ability to distinguish between pre-existing pools of metabolites and newly synthesized molecules, thereby providing a dynamic view of metabolic activity. nih.gov High-resolution MS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can resolve the small mass difference between the natural ¹⁴N-containing isotopologues and their ¹⁵N-labeled counterparts. nih.gov This allows for the unambiguous identification and quantification of labeled species, revealing the specific pathways that are active under given physiological or pathological conditions.

¹⁵N-Based Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com While traditional MFA relies on measuring the uptake and secretion of extracellular metabolites, isotope-assisted MFA provides much greater resolution by tracking the flow of labeled atoms through intracellular pathways. ¹⁵N-MFA, specifically, offers a window into nitrogen metabolism, a critical component of biosynthesis for molecules like amino acids and nucleotides. creative-proteomics.comembopress.org

The introduction of ¹⁵N₂-UTP provides precise data for quantifying fluxes through pyrimidine-related pathways. By measuring the rate of ¹⁵N incorporation from UTP into other molecules, researchers can build robust mathematical models that calculate the flow of metabolites through the network. nih.gov This approach is particularly powerful when combined with ¹³C tracers in dual-labeling experiments, allowing for the simultaneous quantification of both carbon and nitrogen fluxes and providing a comprehensive systems-level view of cellular metabolism. embopress.org

Cells can generate pyrimidine nucleotides through two primary routes: the de novo synthesis pathway, which builds them from simple precursors like glutamine and aspartate, and the nucleotide salvage pathway, which recycles pre-existing nucleobases and nucleosides. nih.govresearchgate.net ¹⁵N₂-UTP is an invaluable tool for dissecting the relative contributions of these two pathways.

When ¹⁵N₂-UTP is supplied to cells, it directly enters the nucleotide pool utilized by the salvage pathway. nih.gov Its ¹⁵N label will subsequently appear in cytidine (B196190) triphosphate (CTP), which is synthesized from UTP, and in RNA, which incorporates both UTP and CTP. wikipedia.orgnih.gov By quantifying the enrichment of ¹⁵N in these downstream products, researchers can determine the flux through these specific conversion and polymerization steps. If the de novo pathway is active simultaneously, using unlabeled precursors, the dilution of the ¹⁵N label in the total UTP pool can be measured to calculate the rate of de novo synthesis.

Table 1: Illustrative Labeling Patterns from ¹⁵N Tracers in Pyrimidine Metabolism This table shows hypothetical mass isotopologue distributions (M+n) for key pyrimidines after labeling with either ¹⁵N₂-UTP (representing salvage) or ¹⁵N-Glutamine (a de novo precursor). M+0 is the unlabeled molecule, while M+1 and M+2 contain one or two ¹⁵N atoms, respectively.

MetaboliteTracerM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)Inferred Pathway Activity
UTP ¹⁵N-Glutamine50%45%5%High de novo synthesis
UTP ¹⁵N₂-UTP10%5%85%High salvage/uptake
CTP ¹⁵N-Glutamine52%44%4%Primarily de novo synthesis
CTP ¹⁵N₂-UTP15%8%77%High flux from salvaged UTP

The synthesis and degradation of nucleic acids are tightly regulated processes central to cell growth, differentiation, and function. UTP is a direct and essential substrate for the synthesis of RNA by RNA polymerase. wikipedia.org Pulse-chase experiments using ¹⁵N₂-UTP allow for the direct measurement of RNA synthesis and turnover rates.

In a "pulse" phase, cells are exposed to ¹⁵N₂-UTP for a defined period. The rate of incorporation of ¹⁵N into the total RNA pool reflects the absolute rate of RNA synthesis. Subsequently, in the "chase" phase, the ¹⁵N₂-UTP is removed and replaced with unlabeled UTP. The rate at which the ¹⁵N isotopic enrichment in the RNA pool declines over time provides a direct measure of the RNA degradation or turnover rate. nih.gov This technique is a powerful, non-radioactive method to determine the half-life of the transcriptome under various conditions. nih.gov

Table 2: Example Research Findings on RNA Turnover Rates Using ¹⁵N₂-UTP This table presents hypothetical research data on RNA half-life as determined by ¹⁵N₂-UTP pulse-chase experiments in different cell states.

Cell Type / ConditionMeasured RNA Half-life (hours)Implication
Quiescent Fibroblasts20Low metabolic activity, stable transcriptome
Proliferating Cancer Cells8High demand for protein synthesis, rapid RNA turnover
Differentiating Stem Cells12Dynamic changes in gene expression program
Cells under Oxidative Stress6Increased degradation of damaged RNA

Cellular metabolism is highly dynamic and can be rapidly rewired in response to external stimuli, environmental stress, or internal signals. nih.gov While steady-state MFA is useful for analyzing systems in equilibrium, Dynamic Metabolic Flux Analysis (DMFA) is required to understand metabolism during transient states. nih.govnih.gov

DMFA models how metabolic fluxes change over time. nih.gov By collecting samples at multiple time points after a perturbation (e.g., addition of a growth factor or drug) and analyzing the time-dependent incorporation of ¹⁵N from ¹⁵N₂-UTP into downstream metabolites, researchers can map the dynamic adaptation of the pyrimidine network. This approach can reveal how quickly cells can ramp up or shut down nucleotide synthesis pathways and can identify bottlenecks or key regulatory nodes that control the cellular response to changing conditions.

Probing Metabolic Reprogramming and Phenotypic Changes with ¹⁵N₂-Labeled UTP

Metabolic reprogramming is a hallmark of many diseases, most notably cancer. nih.gov Cancer cells alter their metabolic networks to support rapid proliferation, which includes a heightened demand for nucleotides to sustain high rates of DNA and RNA synthesis. nih.govnih.gov

Table 3: Comparative Flux Analysis of Pyrimidine Metabolism in Normal vs. Cancer Cells This table shows hypothetical flux data obtained from a ¹⁵N₂-UTP tracing experiment, comparing a normal cell line with a cancerous one. Fluxes are represented in relative units.

Metabolic FluxNormal Cells (Relative Flux)Cancer Cells (Relative Flux)Fold ChangePhenotypic Implication
UTP → CTP 1.03.5+250%Increased CTP for DNA/RNA synthesis
UTP → RNA Synthesis 1.05.2+420%Elevated transcription and ribosome biogenesis
UTP → UDP-glucose 1.01.8+80%Increased glycosylation for cell signaling
De novo UMP Synthesis 1.04.0+300%Upregulated de novo pathway to meet demand

Uridine Triphosphate 15n2 Dilithium in Structural Biology and Nucleic Acid Biochemistry

Characterization of RNA Structure and Conformational Dynamics via 15N2 Labelingnih.govnih.gov

The strategic incorporation of stable isotopes, particularly ¹⁵N, into RNA molecules has become an indispensable tool in the field of structural biology. The use of Uridine (B1682114) triphosphate-¹⁵N₂ (dilithium), where both nitrogen atoms in the uracil (B121893) base are the heavy isotope ¹⁵N, provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed characterization of RNA structure and its conformational dynamics. acs.orgoup.com This site-specific labeling approach helps to overcome the spectral complexity and resonance overlap that often hinder the study of large RNA molecules. researchgate.net

The primary advantage of ¹⁵N labeling lies in its ability to provide direct information about the local electronic environment of the labeled nuclei. In the context of RNA, the ¹⁵N chemical shifts of the uracil imino (N3) and amino (exocyclic) nitrogens are highly sensitive to their involvement in hydrogen bonding. For instance, the formation of a Watson-Crick base pair between a ¹⁵N-labeled uracil and an adenine (B156593) results in a characteristic downfield chemical shift of the N3 imino proton signal, providing unambiguous evidence of this interaction. nih.gov This has been instrumental in defining the secondary structure of various RNA molecules, including riboswitches and viral RNA elements.

Furthermore, ¹⁵N NMR can be diagnostic for the presence of non-canonical base pairs, such as the G-U wobble pair. acs.org Studies on RNA fragments containing specifically ¹⁵N-labeled G-U pairs have demonstrated that the chemical shifts of the guanine (B1146940) N1 and N2 atoms are significantly upfield compared to those in a standard G-C pair, reflecting the altered hydrogen bonding and stacking geometry in the wobble conformation. acs.org

Conformational dynamics of RNA can also be investigated using ¹⁵N-labeled UTP. Changes in the ¹⁵N chemical shifts or the rates of solvent exchange of the imino protons can reveal dynamic processes such as the transient opening and closing of base pairs, which are crucial for RNA function. These dynamic insights are often inaccessible through other structural biology techniques like X-ray crystallography, which typically provide a static picture of the molecule. The ability to monitor these subtle but functionally important motions is a key strength of using ¹⁵N-labeled nucleotides.

Table 1: Representative ¹⁵N Chemical Shift Changes in Labeled RNA Fragments
Labeled PositionInteraction TypeObserved Chemical Shift Change (ppm)Structural InterpretationReference
Guanine N1 in G-U pairWobble base pairing2-3 ppm upfield shiftAltered hydrogen bonding and stacking acs.org
Guanine N2 in G-U pairWobble base pairing2-3 ppm upfield shiftAltered hydrogen bonding and stacking acs.org
Guanine amino in tetraloopBase-paired hydrogen bondDownfield shiftParticipation in a stable secondary structure motif acs.org
Unpaired guanine aminoNon-hydrogen bondedSignificantly upfield shiftSolvent-exposed and not involved in base pairing acs.org

Analysis of RNA-Protein and RNA-Ligand Interactions

The study of interactions between RNA and other molecules, such as proteins and small molecule ligands, is fundamental to understanding a vast array of cellular processes. The incorporation of ¹⁵N₂-labeled uridine triphosphate into RNA provides a precise and powerful method for dissecting these interactions at an atomic level using NMR spectroscopy. nih.gov By selectively labeling the RNA component, researchers can monitor changes in its structural and dynamic properties upon the binding of a protein or ligand.

When a ¹⁵N-labeled RNA binds to a protein, specific nucleotides at the interaction interface will experience a change in their local chemical environment. This change is reflected in the NMR spectrum as chemical shift perturbations (CSPs) of the ¹⁵N-labeled nuclei. By mapping these CSPs onto the known or predicted structure of the RNA, the binding site can be accurately identified. This approach has been widely used to characterize the binding of ribosomal proteins to ribosomal RNA oup.comnih.gov, the interaction of transcription factors with RNA regulatory elements, and the recognition of viral RNAs by host or viral proteins.

Beyond identifying the binding interface, ¹⁵N labeling can also provide insights into the conformational changes that occur in the RNA upon complex formation. nih.gov For example, the appearance of new cross-peaks in an HSQC spectrum can indicate the formation of new hydrogen bonds, while changes in peak intensities can reflect alterations in the dynamics of the RNA. This information is crucial for understanding the mechanism of binding and the functional consequences of the interaction.

Similarly, the binding of small molecule ligands to RNA, a key mechanism in riboswitch function, can be effectively studied using ¹⁵N-labeled RNA. The binding of a specific metabolite to its cognate riboswitch aptamer domain induces a conformational change in the RNA that modulates gene expression. By monitoring the ¹⁵N chemical shifts of a labeled riboswitch in the presence and absence of its ligand, researchers can elucidate the structural basis of ligand recognition and the mechanism of the conformational switch. nih.gov

Table 2: Applications of ¹⁵N-Labeled RNA in Interaction Studies
System StudiedInteracting PartnerInformation Obtained from ¹⁵N NMRSignificanceReference
E. coli 16S rRNA fragmentRibosomal protein S8Identification of protected nucleotidesDelineates the protein binding site on the rRNA oup.com
preQ₁ riboswitchpreQ₁ ligandConfirmation of Watson-Crick interaction with C15Elucidates the mechanism of ligand recognition nih.gov
General RNA-protein complexRNA-binding proteinMapping of the interaction surfaceDefines the molecular basis of the interaction nih.gov
TAR RNAArginineConformational changes upon bindingReveals the structural basis of ligand-induced folding nih.gov

Use of ¹⁵N₂-Labeled UTP in in vitro Transcription Systems for RNA Productionoup.comwikipedia.orgnih.gov

The production of isotopically labeled RNA in sufficient quantities for structural studies is a critical prerequisite for the application of NMR spectroscopy. In vitro transcription using bacteriophage RNA polymerases, most commonly T7 RNA polymerase, is the standard method for synthesizing RNA molecules of defined sequence. nih.gov The incorporation of ¹⁵N₂-labeled uridine triphosphate into the transcription reaction allows for the production of RNA molecules specifically labeled at uracil residues. wikipedia.org

The in vitro transcription reaction is a relatively straightforward and efficient process. nih.gov It requires a DNA template containing a T7 promoter sequence upstream of the desired RNA coding sequence, the T7 RNA polymerase enzyme, and a mixture of the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP). To produce ¹⁵N-labeled RNA, the unlabeled UTP is replaced with ¹⁵N₂-labeled UTP. jenabioscience.com The polymerase then incorporates the labeled nucleotide into the growing RNA chain at the positions dictated by the DNA template.

The efficiency of incorporation of the labeled UTP can be optimized by adjusting the relative concentrations of the nucleotides in the reaction mixture. jenabioscience.com Following the transcription reaction, the resulting labeled RNA is purified from the DNA template, unincorporated nucleotides, and the polymerase enzyme, typically using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or affinity chromatography. nih.gov

This method is highly versatile and can be used to produce a wide range of RNA molecules, from small hairpins and aptamers to large ribozymes and viral RNA domains. nih.gov The ability to generate specifically or uniformly ¹⁵N-labeled RNA through in vitro transcription has been a cornerstone of RNA structural biology, enabling the detailed NMR studies of RNA structure, dynamics, and interactions described in the preceding sections. nih.gov The use of labeled NTPs in this system significantly reduces costs and increases yield compared to other labeling strategies, especially for NMR studies where larger quantities of material are required. nih.gov

Table 3: Key Components and Considerations for in vitro Transcription of ¹⁵N-Labeled RNA
Component/FactorDescriptionRole/ImportanceReference
DNA TemplateLinear DNA containing a T7 promoter and the RNA coding sequence.Dictates the sequence of the transcribed RNA. nih.govnih.gov
T7 RNA PolymeraseA phage RNA polymerase that is highly specific for its promoter.Catalyzes the synthesis of the RNA molecule. nih.gov
¹⁵N₂-Labeled UTPUridine triphosphate with ¹⁵N isotopes at the N1 and N3 positions of the uracil base.The source of the isotopic label for the RNA. medchemexpress.commedchemexpress.com
Other rNTPsATP, GTP, CTP.The other building blocks required for RNA synthesis. nih.gov
Reaction BufferContains magnesium ions (Mg²⁺) and other components to ensure optimal enzyme activity.Provides the necessary chemical environment for transcription. nih.gov
Purification Methode.g., PAGE, affinity chromatography.To isolate the pure, labeled RNA from the reaction mixture. nih.gov

Enzymological and Mechanistic Studies with Uridine Triphosphate 15n2 Dilithium

Determination of Enzyme Kinetics Using 15N2-Labeled Substrates

The determination of enzyme kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), is fundamental to understanding enzyme function. wikipedia.orgkhanacademy.orglibretexts.org While standard kinetic assays often rely on spectrophotometric or radiometric methods, the use of 15N2-labeled substrates like Uridine (B1682114) triphosphate-15N2 offers alternative and powerful analytical approaches, particularly when coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods can be especially useful when a chromophoric or radioactive signal is absent or difficult to introduce.

The general principle involves incubating the enzyme with a known concentration of the 15N2-labeled substrate and monitoring the formation of the 15N2-labeled product over time. By varying the substrate concentration, a saturation curve can be generated, from which K_m and V_max can be derived using the Michaelis-Menten equation. nih.govmdpi.com

A key advantage of using stable isotope-labeled substrates is the ability to perform competition experiments with the unlabeled ("light") substrate. By analyzing the ratio of labeled to unlabeled products, precise kinetic parameters can be determined. This approach is particularly powerful in complex biological matrices where distinguishing the enzymatic product from other metabolites can be challenging.

While specific kinetic data for enzymes using Uridine triphosphate-15N2 (dilithium) is not extensively published, the principles can be illustrated with enzymes that utilize UTP as a substrate. For example, UDP-glucose pyrophosphorylase (UGPase) catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate. A kinetic study of this enzyme would involve measuring the rate of UDP-glucose formation at various concentrations of UTP.

Interactive Table 1: Illustrative Kinetic Parameters for a UTP-Dependent Enzyme

Substrate Concentration (µM)Initial Velocity (µmol/min)
105.8
2010.1
4016.5
8024.0
16032.1
32039.8

This table presents hypothetical data for illustrative purposes, demonstrating how kinetic parameters for a UTP-dependent enzyme could be determined.

Application of Isotope Effects in Elucidating Reaction Mechanisms

Isotope effects, the changes in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes, are a powerful tool for elucidating enzymatic reaction mechanisms. nih.gov These effects arise from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds and have lower zero-point energies, leading to higher activation energies and slower reaction rates for bond-breaking steps.

Nitrogen-15 Kinetic Isotope Effects on UTP-Dependent Enzymatic Reactions

Nitrogen-15 kinetic isotope effects (15N KIEs) are particularly valuable for studying reactions where a nitrogen-containing bond is made or broken in the rate-determining step. nih.gov For UTP-dependent enzymes, 15N KIEs can provide insights into the transition state of the reaction.

A prime example of a UTP-dependent enzyme where 15N KIEs can be applied is CTP synthetase. This enzyme catalyzes the conversion of UTP to CTP, with the nitrogen atom at position 3 of the pyrimidine (B1678525) ring being derived from glutamine. wikipedia.orgwikipedia.org The reaction mechanism involves the activation of UTP by ATP, followed by the nucleophilic attack of ammonia (derived from glutamine) on the C4 position of UTP. nih.govnih.govresearchgate.net

By using [3-15N]-UTP, one could, in principle, measure the KIE on the C-N bond formation step. However, a more common approach is to use 15N-labeled glutamine to probe the glutaminase active site. Nevertheless, studying the reverse reaction (CTP to UTP) with [3-15N]-CTP could reveal information about the C-N bond cleavage.

Interactive Table 2: Representative Nitrogen-15 Kinetic Isotope Effects in Nucleotide-Metabolizing Enzymes

EnzymeSubstrate15N KIE (k_14/k_15)Mechanistic ImplicationReference
Adenosine (B11128) DeaminaseAdenosine1.0040C-N bond cleavage is partially rate-limiting. nih.gov
Cytidine (B196190) DeaminaseCytidine1.0109Ammonia elimination is a major rate-determining step. nih.gov
NitrogenaseDinitrogen1.017N-N bond cleavage is a key step in the transition state. nih.gov

This table presents data from related enzymatic systems to illustrate the application and interpretation of 15N KIEs.

Equilibrium Isotope Effects in Nucleotide Interconversions

Equilibrium isotope effects (EIEs) reflect the isotopic fractionation between reactants and products at equilibrium. copernicus.org EIEs are related to the changes in vibrational frequencies of the molecule between the reactant and product states. The heavier isotope will preferentially accumulate in the species where it is more strongly bound.

In the context of nucleotide interconversions involving Uridine triphosphate-15N2, an EIE could be measured for a reversible reaction where a nitrogen atom of UTP is involved. For example, in the CTP synthetase reaction, the equilibrium between UTP + NH_3 and CTP + H_2O will have an associated 15N EIE.

The theoretical basis for EIEs is well-established, but experimental determination for complex enzymatic reactions can be challenging. An example from a different field that illustrates the principle is the photochemical equilibrium between NO and NO2, where a significant nitrogen isotope fractionation is observed. copernicus.org In this system, the 15N isotope is enriched in NO2 relative to NO at equilibrium.

For the interconversion of nucleotides, if the bonding environment of the nitrogen atom in the product is significantly different from that in the reactant, a measurable EIE would be expected. This information can be used to understand the thermodynamics of the reaction and the relative stability of the nitrogen-containing bonds in the reactant and product.

Deciphering Biosynthetic Pathways and Metabolic Intermediates with 15N2-Labeled UTP

Isotopically labeled molecules are invaluable tracers for elucidating metabolic pathways. kuleuven.benih.gov Uridine triphosphate-15N2 can be used to trace the flow of nitrogen atoms from UTP to other molecules, helping to identify downstream metabolites and quantify metabolic fluxes.

The de novo synthesis of pyrimidine nucleotides is a well-characterized pathway where 15N-labeled precursors have been instrumental in its elucidation. nih.govnih.gov Glutamine and aspartate are the primary nitrogen donors for the pyrimidine ring. nih.gov Specifically, the amide nitrogen of glutamine is incorporated into carbamoyl (B1232498) phosphate (B84403), which is a precursor for the pyrimidine ring. researchgate.net

Once 15N-labeled UTP is formed, its metabolic fate can be tracked. The most direct pathway is its conversion to CTP by CTP synthetase, where the nitrogen at position 3 of the cytosine ring is derived from the amide group of glutamine. wikipedia.orgnih.gov By supplying cells with [1,3-15N2]-uracil, one can generate intracellular Uridine triphosphate-15N2, and then use techniques like mass spectrometry or NMR to follow the incorporation of the 15N label into CTP and other downstream products, such as RNA and DNA.

Metabolic flux analysis using stable isotopes can provide a quantitative understanding of cellular metabolism. nih.gov By measuring the rate of incorporation of 15N from labeled precursors into UTP and its derivatives, researchers can model the fluxes through the pyrimidine biosynthetic pathway under different physiological conditions.

Interactive Table 3: Tracing the Flow of 15N from Glutamine into Pyrimidine Nucleotides

Metabolite15N Incorporation (relative abundance)Pathway Step
Carbamoyl phosphate+1Carbamoyl phosphate synthetase II
Dihydroorotate+1Dihydroorotase
Orotate+1Dihydroorotate dehydrogenase
Uridine monophosphate (UMP)+1Orotate phosphoribosyltransferase & OMP decarboxylase
Uridine triphosphate (UTP)+1Kinase phosphorylations
Cytidine triphosphate (CTP)+2CTP synthetase

This table illustrates the expected incorporation of 15N from the amide group of glutamine into the intermediates of the de novo pyrimidine synthesis pathway, leading to the formation of UTP and CTP.

Future Prospects and Advanced Research Avenues for Uridine Triphosphate 15n2 Dilithium

Development of Novel Multi-Isotope Labeling Strategies

The utility of Uridine (B1682114) triphosphate-15N2 (dilithium) is significantly enhanced when used in concert with other stable isotopes. nih.gov The development of multi-isotope labeling strategies, where different atoms within a molecule or a system are simultaneously replaced with their heavy isotopes, offers a multi-dimensional view of metabolic pathways and molecular interactions. nih.govnih.gov

Future research will focus on combining ¹⁵N labeling of UTP with other isotopes like ¹³C and ²H (deuterium) to create a more detailed picture of metabolic fluxes. For instance, while ¹⁵N₂-UTP tracks the fate of the nitrogen atoms of the uracil (B121893) base, co-labeling with ¹³C on the ribose sugar or the base itself can distinguish between de novo synthesis pathways and salvage pathways for nucleotides. nih.govsilantes.com This approach allows researchers to trace the complete journey of the precursor molecule into RNA and other metabolic products.

Protocols for producing highly deuterated, uniformly ¹⁵N- and ¹³C-labeled samples are already established for protein studies, and similar principles are being applied to nucleotides. nih.gov These strategies enable complex experiments where, for example, the synthesis and degradation rates of different components of the cellular machinery can be measured simultaneously.

Table 1: Comparison of Isotope Labeling Strategies for Nucleotide Tracking

Labeling Strategy Isotope(s) Used Primary Research Application Insights Gained
Single Isotope Labeling ¹⁵N₂-UTP Tracking pyrimidine (B1678525) base metabolism Fate of the nitrogen atoms in the uracil base, de novo synthesis vs. salvage. nih.gov
Multi-Isotope Labeling (UTP) ¹³C₉,¹⁵N₂-UTP Comprehensive analysis of nucleotide synthesis and incorporation. medchemexpress.combioscience.co.uksigmaaldrich.com Tracing both the carbon skeleton and nitrogen atoms, providing a more complete picture of metabolic pathways.

Integration of ¹⁵N₂-Labeled UTP Studies with Systems Biology Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. Integrating data from studies using ¹⁵N₂-labeled UTP with other "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) is a key future direction. nih.govmdpi.com This multi-omics approach provides a more holistic and comprehensive understanding of cellular function. mdpi.comnih.gov

By tracing the incorporation of the ¹⁵N label from UTP into newly synthesized RNA, researchers can generate a dynamic map of the transcriptome. When this "flux" data is combined with static snapshots from genomics (the cell's genetic potential) and proteomics (the cell's protein landscape), it becomes possible to build sophisticated computational models of cellular regulation. maastrichtuniversity.nl For example, observing how the rate of ¹⁵N incorporation into specific messenger RNAs (mRNAs) changes in response to a stimulus, and correlating this with changes in the corresponding protein levels, can reveal novel mechanisms of gene expression control.

This integrated approach is particularly powerful for studying complex diseases like cancer, where the interplay between different molecular pathways is crucial. mdpi.comnih.gov By using ¹⁵N₂-UTP to monitor nucleotide metabolism and RNA synthesis in cancer cells, and integrating this information with genomic data on mutations and proteomic data on signaling pathways, researchers can identify new therapeutic targets. mdpi.com

Table 2: Integration of ¹⁵N₂-UTP Data in a Systems Biology Framework

Omics Data Type Information Provided Integration with ¹⁵N₂-UTP Data
Genomics The complete DNA sequence of an organism, including genes and regulatory regions. Provides the blueprint for all potential transcripts; helps interpret which genes are actively being transcribed using ¹⁵N₂-UTP.
Transcriptomics The complete set of RNA transcripts (the transcriptome) at a specific moment. ¹⁵N₂-UTP labeling measures the rate of synthesis of these transcripts, adding a dynamic layer to the static transcriptome snapshot. nih.gov
Proteomics The entire set of proteins expressed by a cell or organism. nih.gov Correlating the synthesis rates of mRNAs (from ¹⁵N₂-UTP data) with the abundance of their corresponding proteins helps to understand translational and post-translational regulation.

| Metabolomics | The complete set of small-molecule metabolites. nih.gov | Tracing the ¹⁵N label through various metabolic pathways provides flux data that complements the static picture of the metabolome. nih.gov |

Emerging Methodologies for High-Throughput Analysis and Automation

To fully realize the potential of advanced labeling strategies and systems biology integration, the development of high-throughput analysis and automation is essential. Traditional methods for analyzing isotopically labeled molecules can be labor-intensive and time-consuming.

Future research will increasingly rely on automated platforms for sample preparation, data acquisition, and analysis. For example, robotic workstations, already used for automating DNA sequencing reactions, can be adapted for the high-throughput preparation of RNA samples labeled with ¹⁵N₂-UTP. nih.gov This includes steps like RNA extraction, purification, and preparation for mass spectrometry or sequencing. nih.gov

In the realm of analysis, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are enabling faster and more sensitive detection of isotope-labeled molecules. nih.gov High-throughput NMR techniques, for instance, can rapidly screen the structural effects of drug candidates on RNA molecules synthesized with ¹⁵N₂-UTP. nih.gov Similarly, next-generation sequencing, when coupled with isotopic labeling, can provide a genome-wide view of RNA synthesis and decay dynamics with unprecedented resolution.

The integration of sophisticated computational tools and machine learning algorithms will be critical for managing and interpreting the large datasets generated by these high-throughput methods. mdpi.com

Table 3: Evolution of Analytical Methodologies for Labeled Nucleotides

Aspect Traditional Methods Emerging High-Throughput/Automated Methods
Sample Preparation Manual pipetting, individual tube-based RNA extraction. nih.gov Robotic liquid handlers for multi-well plate-based extraction and purification. nih.gov
Data Acquisition Low-throughput analysis of a few genes or metabolites at a time. Next-generation sequencing for transcriptome-wide analysis; high-throughput mass spectrometry for metabolomics.
Data Analysis Manual analysis of spectra and gels. Automated data processing pipelines, machine learning algorithms for pattern recognition in large datasets. mdpi.com

| Time per Experiment | Days to weeks for a comprehensive study. | Hours to days, with the ability to run many more samples in parallel. nih.gov |

Q & A

Basic: What are the standard protocols for synthesizing Uridine triphosphate-15N2 (dilithium) and ensuring isotopic purity?

Answer:
Synthesis typically involves isotopic labeling of uridine via enzymatic or chemical methods. For example, enzymatic phosphorylation using 15N-enriched precursors (e.g., NH4Cl-15N) can generate UTP-15N2. Key steps include:

  • Protection of reactive groups (e.g., hydroxyls) to prevent side reactions .
  • Phosphorylation using ATP-dependent kinases under controlled pH and temperature.
  • Purification via ion-exchange chromatography or HPLC to remove unreacted precursors and byproducts.
  • Isotopic purity validation using mass spectrometry (MS) and 15N-NMR. Ensure starting material purity >98% to minimize contamination .

Basic: What spectroscopic techniques are optimal for confirming the structure and isotopic enrichment of UTP-15N2 (dilithium)?

Answer:

  • 31P-NMR : Verifies phosphate group integrity (δ ~-10 to -22 ppm for α, β, γ phosphates).
  • 15N-NMR : Confirms isotopic labeling at specific positions (e.g., N3 in uracil ring).
  • High-resolution MS : Detects molecular ion peaks (e.g., [M-2Li]2−) and quantifies isotopic enrichment (e.g., 99% 15N).
  • HPLC-UV/RI : Ensures chromatographic purity (>95%) with retention time matching unlabeled UTP .

Advanced: How can researchers optimize reaction conditions to minimize N3-alkylation byproducts during uridine derivative synthesis?

Answer:
Competing alkylation at the N3 position (vs. O5′) is a common challenge. Mitigation strategies include:

  • Protecting groups : Use benzyloxycarbonyl (Cbz) or acetyl groups to block reactive sites .
  • Base selection : Cs2CO3 promotes O-alkylation over N-alkylation due to its mild basicity and solubility in polar aprotic solvents.
  • Reaction monitoring : Track intermediates via TLC or LC-MS to adjust reaction time and temperature.
  • Purification : Column chromatography (silica/C18) to isolate target O-alkylated products .

Advanced: What methodologies are recommended for tracking nucleotide-specific metabolic fluxes using UTP-15N2 in RNA synthesis studies?

Answer:

  • In vitro transcription : Incorporate UTP-15N2 into RNA transcripts via T7 RNA polymerase, followed by digestion with RNase T1/A to release labeled nucleosides.
  • LC-MS/MS analysis : Quantify 15N enrichment in uridine monophosphate (UMP) to calculate incorporation efficiency.
  • Control experiments : Compare with unlabeled UTP to validate signal specificity.
  • Metabolic flux modeling : Use isotopomer distribution analysis (IDA) to map RNA turnover rates .

Advanced: How should researchers troubleshoot discrepancies in isotopic enrichment levels between theoretical and experimental values?

Answer:
Discrepancies may arise from:

  • Impure precursors : Validate 15N-labeled starting materials via elemental analysis.
  • Incomplete reactions : Optimize enzyme/substrate ratios (e.g., kinase:uridine) and reaction time.
  • Ion suppression in MS : Use internal standards (e.g., 13C-UTP) to normalize signals.
  • Degradation during storage : Store UTP-15N2 at -80°C in lyophilized form with desiccants .

Advanced: How can UTP-15N2 be used to study RNA-protein interactions via NMR?

Answer:

  • Isotope-filtered NMR : Use 15N-edited NOESY to detect interactions between 15N-labeled RNA and unlabeled proteins.
  • Relaxation measurements : Analyze 15N T1/T2 relaxation times to assess RNA flexibility upon protein binding.
  • Selective labeling : Combine UTP-15N2 with other isotopically labeled nucleotides (e.g., 13C-ATP) for segmental RNA labeling .

Basic: What are the critical parameters for ensuring stability of UTP-15N2 (dilithium) in aqueous solutions?

Answer:

  • pH control : Maintain pH 7.0–7.5 (avoid acidic/basic conditions to prevent hydrolysis).
  • Temperature : Store working solutions on ice; avoid repeated freeze-thaw cycles.
  • Chelating agents : Add EDTA (1 mM) to sequester divalent cations that catalyze degradation.
  • Sterile filtration : Use 0.22 µm filters to prevent microbial contamination .

Advanced: What strategies resolve spectral overlap in 31P-NMR when analyzing UTP-15N2 in complex biological mixtures?

Answer:

  • Spectral editing : Apply 1H-decoupled 31P-NMR with gradient-enhanced techniques.
  • Chemical shift displacement : Use paramagnetic ions (e.g., Mn2+) to differentially broaden overlapping peaks.
  • 2D NMR : Employ 1H-31P heteronuclear correlation (HETCOR) to resolve overlapping phosphate signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.